molecular formula C8H7BrO B6278504 (2S)-2-(3-bromophenyl)oxirane CAS No. 586417-74-5

(2S)-2-(3-bromophenyl)oxirane

Cat. No. B6278504
CAS RN: 586417-74-5
M. Wt: 199
InChI Key:
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Description

(2S)-2-(3-bromophenyl)oxirane, also known as 2-bromophenyl oxirane, is a synthetic organic compound that is used as a building block in a variety of chemical reactions. It is a cyclic ether that contains a three-membered ring with an oxygen atom in the center and two bromine atoms on either side. This compound is used in a variety of applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organometallic compounds. It is also used as a catalyst in many organic reactions.

Mechanism of Action

The mechanism of action of (2S)-2-(3-bromophenyl)oxiranel oxirane is not completely understood. However, it is believed that it acts as a nucleophile in organic reactions, attacking electrophilic species and forming covalent bonds. It may also act as a Lewis acid, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(3-bromophenyl)oxiranel oxirane are not well understood. It is believed to be non-toxic and non-carcinogenic, but further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

(2S)-2-(3-bromophenyl)oxiranel oxirane has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. It is also soluble in many organic solvents, making it easy to work with. However, it is highly reactive and can cause unwanted side reactions, so caution must be taken when working with it.

Future Directions

There are several potential future directions for the use of (2S)-2-(3-bromophenyl)oxiranel oxirane. It could be used as a starting material for the synthesis of new pharmaceuticals or polymers. It could also be used as a catalyst in a variety of organic reactions, such as the Stille coupling reaction. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of (2S)-2-(3-bromophenyl)oxiranel oxirane is typically achieved through a two-step process. In the first step, a bromine-substituted phenol is reacted with an alkene in the presence of a strong base, such as sodium hydroxide. This reaction results in the formation of a bromoalkene, which is then reacted with an oxidizing agent such as hydrogen peroxide in the second step. This results in the formation of the cyclic ether.

Scientific Research Applications

(2S)-2-(3-bromophenyl)oxiranel oxirane has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, including antibiotics and antifungals. It has also been used to synthesize polymers, such as polyurethanes and polycarbonates, and organometallic compounds, such as organoboranes and organosilanes. In addition, it has been used as a catalyst in a variety of organic reactions, including the Suzuki-Miyaura coupling reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(3-bromophenyl)oxirane involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-bromophenol", "2-chloroethyl methyl ether", "sodium hydride", "tetrahydrofuran", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Protection of 3-bromophenol with 2-chloroethyl methyl ether in the presence of sodium hydride and tetrahydrofuran to form 2-(3-bromophenoxy)ethyl methyl ether.", "Step 2: Deprotection of 2-(3-bromophenoxy)ethyl methyl ether with acetic acid and sodium bicarbonate to form 3-bromophenol.", "Step 3: Conversion of 3-bromophenol to 2-(3-bromophenyl)oxirane through a three-step process involving the formation of a magnesium bromide complex, reduction with sodium borohydride, and epoxidation with hydrogen peroxide in the presence of acetic anhydride and pyridine.", "Step 4: Purification of (2S)-2-(3-bromophenyl)oxirane through extraction with hydrochloric acid and sodium hydroxide followed by drying with magnesium sulfate and distillation with water." ] }

CAS RN

586417-74-5

Product Name

(2S)-2-(3-bromophenyl)oxirane

Molecular Formula

C8H7BrO

Molecular Weight

199

Purity

95

Origin of Product

United States

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